Pulmonary Toxicity: Comparison with BHT
2-tert-Butyl-4-ethylphenol (designated 4-EP) induces pulmonary toxicity in mice via a quinone methide metabolite, analogous to BHT. The study demonstrated that deuteration at the 4-ethyl group (4-EP-d2) significantly reduces toxic potency, whereas deuteration at the terminal methyl (4-EP-d3) does not, confirming that metabolic oxidation at the benzylic position of the ethyl group is the toxification step . This mechanistic finding distinguishes 4-EP from BHT, where the toxification occurs at the 4-methyl group, and implies that the ethyl-substituted compound may exhibit a different dose-toxicity relationship in biological systems.
| Evidence Dimension | Pulmonary toxicity (toxic potency) |
|---|---|
| Target Compound Data | 4-EP (2-tert-butyl-4-ethylphenol): toxic; 4-EP-d2: significantly lower toxic potency; 4-EP-d3: toxic potency comparable to 4-EP |
| Comparator Or Baseline | BHT (2,6-di-tert-butyl-4-methylphenol): lung damage mediated by BHT-quinone methide from 4-methyl oxidation |
| Quantified Difference | Not directly quantified between 4-EP and BHT in this study; however, the distinct metabolic activation sites (benzylic C-H of ethyl vs. methyl) imply different toxicokinetic profiles. |
| Conditions | In vivo mouse model; pulmonary toxicity assessed by lung weight and histopathology after intraperitoneal administration |
Why This Matters
Understanding the distinct metabolic toxification pathway of 2-tert-butyl-4-ethylphenol versus BHT is crucial for risk assessment in biomedical research applications and for selecting the appropriate compound when pulmonary exposure is a concern.
- [1] Mizutani, T. et al. (1983). Isotope effects on the metabolism and pulmonary toxicity of butylated hydroxytoluene in mice by deuteration of the 4-methyl group. Toxicology and Applied Pharmacology, 69(2), 283-290. View Source
